molecular formula C12H12N2O2 B178729 Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate CAS No. 197774-66-6

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B178729
CAS No.: 197774-66-6
M. Wt: 216.24 g/mol
InChI Key: JPDVHPANJIDEHD-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrole carboxylates. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of pyridine with a halogenated pyrrole carboxylate under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable palladium catalysts and environmentally benign solvents is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products:

    Oxidation: Pyrrolinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine and pyrrole rings facilitate binding to active sites, modulating the activity of the target proteins. This compound can inhibit enzyme activity or alter receptor signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is unique due to its combination of pyridine and pyrrole rings, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl 4-pyridin-4-yl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-3-5-13-6-4-9/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDVHPANJIDEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333063
Record name Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197774-66-6
Record name Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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